molecular formula C11H20O2 B7808699 trans-4-Butylcyclohexanecarboxylic Acid CAS No. 67589-83-7

trans-4-Butylcyclohexanecarboxylic Acid

Cat. No.: B7808699
CAS No.: 67589-83-7
M. Wt: 184.27 g/mol
InChI Key: BALGERHMIXFENA-UHFFFAOYSA-N
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Description

trans-4-Butylcyclohexanecarboxylic Acid (CAS RN: 38289-28-0) is a high-purity chemical reagent supplied as a white to almost white powder or crystal with a minimum purity of >99.0% . It has a melting point of approximately 35 to 38 °C and should be stored refrigerated (0-10°C) . This compound is a promising antiepileptic drug (AED) candidate that has demonstrated potent activity in multiple in vitro and in vivo seizure models, showing enhanced potency over valproate in models for focal and pharmacoresistant epilepsy . Its primary research value lies in its mechanism of action as a low-affinity inhibitor of AMPA-type glutamate receptors, a well-accepted target for antiepileptic drugs . The compound acts at a distinct binding site within the receptor's transmembrane domain, different from other non-competitive inhibitors like perampanel, and can synergistically inhibit receptor function when used in combination . This makes it a critical tool for neuroscientists studying excitatory synaptic transmission, seizure pathophysiology, and for developing novel therapeutic strategies for epilepsy and other neurological disorders. This product is for research use only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylcyclohexane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALGERHMIXFENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959211
Record name Bucyclic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38289-28-0, 67589-83-7, 71101-89-8
Record name Bucyclic acid, trans
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Record name Bucyclic acid, cis-
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Record name trans-4-Butylcyclohexanecarboxylic Acid
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Record name 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Synthetic Methodologies and Advanced Chemical Transformations of Trans 4 Butylcyclohexanecarboxylic Acid

Stereoselective Synthesis and Isolation of trans-Isomer

The synthesis of trans-4-butylcyclohexanecarboxylic acid with high isomeric purity is crucial for its application in various fields. The primary challenge lies in controlling the stereochemistry at the 1 and 4 positions of the cyclohexane (B81311) ring.

Contemporary Approaches to Cyclohexane Carboxylic Acid Synthesis

The most common and direct route to 4-alkylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acids. This method is attractive due to the ready availability of aromatic carboxylic acids. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and, most importantly, the diastereoselectivity.

Contemporary advancements in catalysis have introduced a range of methodologies for the synthesis of substituted cyclohexanes. These include iridium-catalyzed (5 + 1) annulation strategies which allow for the construction of functionalized cyclohexane rings from methyl ketones and 1,5-diols with high levels of stereocontrol. acs.org While not a direct synthesis of the target molecule, these modern approaches highlight the ongoing development of sophisticated methods for assembling complex cyclic systems. For the specific synthesis of 4-substituted cyclohexanecarboxylic acids, catalytic hydrogenation of the aromatic precursor remains the most prevalent and industrially viable method.

The isolation of the desired trans-isomer from the reaction mixture, which often contains the cis-isomer as a byproduct, is typically achieved through methods such as selective crystallization or by derivatization. For instance, the different steric environments of the cis and trans isomers can lead to different rates of esterification, a property that can be exploited for separation. A common laboratory-scale procedure involves the hydrogenation of 4-butylbenzoic acid, followed by acidification and extraction of the resulting mixture of cis- and this compound. acs.org

Diastereoselective Control in this compound Formation

Achieving a high diastereomeric excess of the trans-isomer is a key objective in the synthesis of 4-butylcyclohexanecarboxylic acid. The stereochemical outcome of the catalytic hydrogenation of 4-butylbenzoic acid is influenced by several factors, with the catalyst and solvent system playing a pivotal role. The hydrogenation of substituted benzoic acids over platinum-group metal catalysts such as palladium, platinum, and ruthenium is a well-established method.

Research has shown that the choice of catalyst can significantly impact the cis/trans isomer ratio. For example, in the hydrogenation of various p-alkylbenzoic acids, different catalysts yield varying diastereoselectivities. The use of a chiral auxiliary covalently bonded to the substrate prior to hydrogenation is a common strategy in asymmetric synthesis to achieve high diastereoselectivity. scispace.com In the context of 4-butylcyclohexanecarboxylic acid, the hydrogenation of 4-butylbenzoic acid typically yields a mixture of cis and trans isomers. The thermodynamically more stable trans-isomer, where both the butyl and the carboxyl groups can occupy equatorial positions, is often the favored product under equilibrium conditions.

The solvent can also modulate the stereoselectivity of the hydrogenation reaction. For instance, the hydrogenation of benzoic acid in a binary solvent system of 1,4-dioxane (B91453) and water using a Ru/C catalyst has been shown to influence the selectivity towards cyclohexanecarboxylic acid. rsc.org While specific data for 4-butylbenzoic acid is not always available, studies on similar substrates provide valuable insights. For example, the hydrogenation of p-pentyl benzoic acid over a Pt/TiO2 catalyst has been reported to yield a cis/trans ratio of 86/14. ntu.edu.sg This suggests that under certain conditions, the cis isomer can be the kinetic product.

To obtain a high proportion of the trans-isomer, reaction conditions can be optimized. This may involve using specific catalyst-solvent combinations or employing subsequent isomerization steps where the cis-isomer is converted to the more stable trans-isomer, often under basic conditions.

Table 1: Illustrative Catalytic Systems for Hydrogenation of Substituted Benzoic Acids

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Major IsomerReference
5% Ru/CBenzoic Acid1,4-Dioxane/Water22068.9Not Specified rsc.org
Pt/TiO2p-Pentylbenzoic AcidHexane4010cis (86:14) ntu.edu.sg
Pd/CDiketopiperazine derivativeNot SpecifiedNot SpecifiedNot Specifiedtrans (de >95%) scispace.com

This table provides examples of catalytic systems and is not an exhaustive list. The diastereoselectivity is highly dependent on the specific substrate and reaction conditions.

Derivatization Strategies for Functional Materials and Biochemical Probes

The carboxylic acid functionality of this compound is a versatile handle for a wide range of chemical transformations. Esterification is a particularly important derivatization strategy, leading to the formation of esters that can be used as functional materials, such as liquid crystals, or as probes in biochemical studies.

Esterification Reactions and Kinetic Studies

Esterification of this compound is most commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-controlled process, and strategies such as using an excess of the alcohol or removing water as it is formed are often employed to drive the reaction towards the ester product.

Kinetic studies of the esterification of cyclohexanecarboxylic acid derivatives provide valuable information about the reaction mechanism and the factors that influence the reaction rate. While specific kinetic data for this compound is scarce in the literature, studies on the closely related trans-4-tert-butylcyclohexanecarboxylic acid offer significant insights. The rate of acid-catalyzed esterification of trans-4-tert-butylcyclohexanecarboxylic acid in methanol (B129727) has been measured and compared to other cyclohexanecarboxylic acid derivatives. rsc.org

The rate of esterification is also dependent on the alcohol used. Studies on the esterification of various cyclohexanecarboxylic acids with diazodiphenylmethane (B31153) in different alcohols (methanol, ethanol (B145695), and t-pentyl alcohol) have shown that the reactivity order is generally methanol > ethanol > t-pentyl alcohol, highlighting the influence of the alcohol's steric bulk. rsc.org

Table 2: Kinetic Data for Acid-Catalyzed Esterification of Cyclohexanecarboxylic Acid Derivatives in Methanol at 30°C

Carboxylic Acid10^4 k (s^-1)Relative Rate
Cyclohexanecarboxylic Acid1.831.00
trans-4-tert-Butylcyclohexanecarboxylic Acid1.951.07
cis-4-tert-Butylcyclohexanecarboxylic Acid0.440.24

Data adapted from a study on the acid-catalyzed esterification of cyclohexanecarboxylic acids. rsc.org The rate constant 'k' is for the reaction with methanol catalyzed by hydrogen chloride.

Influence of Steric Effects on Esterification Kinetics

Steric hindrance plays a crucial role in the kinetics of esterification reactions involving cyclohexanecarboxylic acids. The conformation of the cyclohexane ring and the orientation of the carboxylic acid group (axial versus equatorial) significantly affect the accessibility of the carbonyl carbon to the incoming nucleophile (the alcohol).

In this compound, the bulky butyl group strongly prefers an equatorial position to minimize steric strain. This, in turn, locks the carboxylic acid group in an equatorial orientation as well. An equatorial carboxyl group is more sterically accessible than an axial one, which is hindered by the axial hydrogens at the 3 and 5 positions. This leads to a faster rate of esterification for the trans-isomer compared to the cis-isomer, where the carboxyl group is predominantly in an axial position.

The kinetic data for the esterification of cis- and trans-4-tert-butylcyclohexanecarboxylic acid clearly illustrate this steric effect. The rate of esterification of the trans-isomer is significantly faster than that of the cis-isomer. rsc.org The bulky alkyl group of the alcohol also contributes to steric hindrance. The decrease in esterification rate with increasing size of the alcohol (methanol > ethanol > t-pentyl alcohol) is a direct consequence of the increased steric bulk around the hydroxyl group, which makes the nucleophilic attack on the carbonyl carbon more difficult. rsc.orgresearchgate.net

Acid-Catalyzed Esterification Mechanisms

The Fischer esterification of this compound proceeds through a well-established multi-step mechanism involving a tetrahedral intermediate. ntu.edu.sgmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The acid catalyst plays a dual role in this process.

The mechanism can be summarized as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of the alcohol or water, to yield the final ester product and regenerate the acid catalyst.

All steps in the Fischer esterification are reversible. masterorganicchemistry.commasterorganicchemistry.com The formation of the tetrahedral intermediate is a key step, and its stability and the ease of its formation and collapse are influenced by the steric and electronic properties of both the carboxylic acid and the alcohol. The steric accessibility of the equatorial carboxyl group in this compound facilitates the initial nucleophilic attack and contributes to a more favorable reaction rate compared to its cis-counterpart.

Amide Synthesis and Peptide Conjugation

The carboxylic acid moiety of this compound is a versatile precursor for the synthesis of amides. This transformation is fundamental in the development of new chemical entities and for conjugation to peptides, which can enhance the pharmacokinetic properties of therapeutic peptides. nih.gov

Amide bond formation from a carboxylic acid typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. libretexts.orgnih.gov Direct reaction with an amine is generally not feasible without high temperatures. libretexts.orglibretexts.org Common strategies involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester.

One prevalent method involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Description
Carbodiimides (e.g., DCC, EDC) React with the carboxylic acid to form a reactive O-acylisourea intermediate.
Boron-based reagents (e.g., B(OCH2CF3)3) Act as effective reagents for direct amidation under milder conditions. nih.gov
Phosphonium (B103445) salts (e.g., BOP, PyBOP) Form activated phosphonium esters that readily react with amines.

The general reaction for amide synthesis from this compound can be summarized as follows:

This compound + Amine --(Coupling Agent)--> N-Substituted-trans-4-butylcyclohexanecarboxamide

For peptide conjugation , the carboxylic acid group of this compound can be covalently linked to the free amino group of a peptide, typically at the N-terminus or the side chain of a lysine (B10760008) residue. nih.gov This process, often a type of acylation, can improve the therapeutic profile of the peptide by, for example, extending its half-life. nih.gov The conjugation strategy is similar to standard amide synthesis, requiring activation of the carboxylic acid to facilitate the reaction with the peptide's amine group. nih.gov

Diversification via Reduction and Oxidation Pathways

The functional groups of this compound can be modified through reduction and oxidation reactions, leading to a wider array of derivatives.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol, yielding (trans-4-butylcyclohexyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. tamu.edu

Table 2: Reagents for the Reduction of Carboxylic Acids

Reducing Agent Description
Lithium aluminum hydride (LiAlH₄) A powerful and common reagent for the reduction of carboxylic acids to primary alcohols.

The reduction of the carboxylic acid provides a route to other functional groups. For instance, the resulting alcohol can be further functionalized or used in esterification reactions.

Oxidation:

While the carboxylic acid group is in a high oxidation state, the cyclohexane ring can potentially be oxidized, although this is a more challenging transformation. More commonly, the corresponding alcohol, (trans-4-butylcyclohexyl)methanol, can be oxidized. The outcome of the oxidation depends on the reagent used.

Table 3: Oxidation of (trans-4-butylcyclohexyl)methanol

Oxidizing Agent Product
Mild oxidizing agents (e.g., PCC, PDC) trans-4-Butylcyclohexanecarbaldehyde

The oxidation of the cis-isomer of 4-tert-butylcyclohexanol (B146172) has been noted to proceed at a faster rate than the trans-isomer, a phenomenon attributed to the greater steric accessibility of the axial hydroxyl group in the cis-isomer. reddit.comchemicalforums.com A similar principle could apply to the oxidation of the corresponding butyl-substituted cyclohexanols.

Substitution Reactions

Substitution reactions involving this compound primarily occur at the carboxyl group. A key transformation is the conversion of the carboxylic acid to an acid chloride, which is a highly versatile intermediate for further nucleophilic acyl substitution reactions. youtube.com

This conversion is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

This compound + SOCl₂ → trans-4-Butylcyclohexanecarbonyl chloride + SO₂ + HCl

The resulting acid chloride is significantly more reactive than the parent carboxylic acid and can readily react with a variety of nucleophiles to produce esters, amides, and other derivatives. libretexts.org

Substitution reactions directly on the cyclohexane ring are less common due to the inert nature of C-H bonds in alkanes. Such reactions would require harsh conditions, often involving free radical mechanisms, and may lack regioselectivity. The bulky butyl group in the equatorial position of the trans isomer provides considerable steric hindrance, further disfavoring substitutions on the ring.

Stereochemical Principles and Conformational Dynamics of Trans 4 Butylcyclohexanecarboxylic Acid

Cyclohexane (B81311) Ring Conformation and trans-Substitution Effects

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free three-dimensional shape known as a chair conformation. nih.gov This conformation minimizes both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by ensuring all adjacent carbon-hydrogen bonds are staggered. nih.gov In this chair form, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial, pointing vertically up or down parallel to the ring's axis, and six are equatorial, pointing outwards from the perimeter of the ring. fiveable.me

For trans-4-Butylcyclohexanecarboxylic acid, the chair conformation is overwhelmingly the most stable arrangement. In a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the butyl group and the carboxylic acid group can simultaneously occupy equatorial positions. This diequatorial arrangement is highly favored energetically.

The preference for the equatorial position is especially pronounced for bulky substituents like the butyl group. When a large group is forced into an axial position, it experiences significant steric hindrance from the two other axial hydrogens on the same side of the ring (at the C2 and C6 positions relative to the substituent at C4). This unfavorable interaction is known as a 1,3-diaxial interaction. fiveable.me To quantify this steric strain, chemists use "A-values," which represent the free energy difference between a conformer with a substituent in the axial position versus the equatorial position. masterorganicchemistry.compearson.com A larger A-value signifies a stronger preference for the equatorial position.

While the A-value for a straight-chain butyl group is not as extensively documented as that for the tert-butyl group, the principles are the same. The tert-butyl group, with an A-value of approximately 4.9 kcal/mol, is considered a conformational "lock" because the energy cost of placing it in an axial position is so high that the ring is effectively held in the conformation where the tert-butyl group is equatorial. fiveable.memasterorganicchemistry.com The butyl group, while less sterically demanding than a tert-butyl group, is still substantial and strongly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org

Interactive Table: A-Values for Common Cyclohexane Substituents

The following table illustrates the energetic preference for the equatorial position for various substituents. A higher value indicates a bulkier group with a greater preference for the equatorial position.

SubstituentA-Value (kcal/mol)
-Br0.43 masterorganicchemistry.com
-OH0.87 masterorganicchemistry.com
-CH₃ (Methyl)1.70 masterorganicchemistry.com
-CH₂CH₃ (Ethyl)1.75 masterorganicchemistry.com
-CH(CH₃)₂ (Isopropyl)2.15 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)4.9 masterorganicchemistry.com

Cyclohexane rings are conformationally mobile and can undergo a "ring flip" or "chair-chair interconversion," where one chair form converts into another. nih.gov During this process, all axial positions become equatorial, and all equatorial positions become axial. uq.edu.au For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy, and the flip occurs rapidly at room temperature. libretexts.org

However, for this compound, the two possible chair conformers are not energetically equivalent. One conformer has both the butyl and carboxylic acid groups in equatorial positions (diequatorial). The ring-flipped conformer would have both groups in axial positions (diaxial). spcmc.ac.in The diaxial conformation suffers from severe steric strain due to 1,3-diaxial interactions for both the butyl group and the carboxylic acid group. spcmc.ac.in

For the closely related trans-1,4-dimethylcyclohexane, the diequatorial conformer is more stable than the diaxial conformer by about 3.60 kcal/mol. spcmc.ac.in Given that a butyl group is bulkier than a methyl group, the energy penalty for the diaxial conformer of this compound is even greater. This large energy difference means the conformational equilibrium lies almost exclusively on the side of the diequatorial conformer. The energy barrier to ring inversion to the unstable diaxial form is so high that the molecule is effectively "locked" in the diequatorial conformation. spcmc.ac.in

Stereoelectronic Effects in Reaction Pathways

The fixed diequatorial conformation of this compound has significant consequences for its reactivity, a concept known as stereoelectronic effects. The spatial orientation of the reacting groups influences the transition state energies and, therefore, the reaction rates.

This is clearly demonstrated when comparing the reactivity of cis- and trans-4-tert-butylcyclohexanecarboxylic acid, which serve as excellent models for the butyl-substituted compound. In the trans isomer, the carboxylic acid group is held in an equatorial position, while in the cis isomer, it is forced into an axial position by the bulky tert-butyl group.

Studies on esterification reactions show that trans-4-tert-butylcyclohexanecarboxylic acid (equatorial -COOH) reacts significantly faster than its cis isomer (axial -COOH). spcmc.ac.in This difference in reactivity can be attributed to two main factors:

Steric Hindrance: An equatorial carboxylic acid group is more exposed and accessible to incoming reagents than an axial one, which is shielded by the axial hydrogens on the same face of the ring.

Solvation: The transition state for reactions like esterification is stabilized by solvation. An equatorial group is more easily solvated than a sterically hindered axial group. spcmc.ac.in

Similarly, in the reverse reaction, the saponification (base-catalyzed hydrolysis) of the corresponding ethyl esters, the ester with the equatorial carboxylate group is hydrolyzed more rapidly than the one with the axial group. spcmc.ac.in The equatorial pathway presents a lower energy barrier for the nucleophilic attack of the hydroxide (B78521) ion. These findings illustrate that the conformationally rigid structure of the trans isomer directly facilitates reactions at the carboxylic acid group by placing it in a sterically favorable equatorial position.

Intermolecular Interactions and Crystal Packing Effects

In the solid state, the structure of this compound is governed by strong intermolecular forces, primarily hydrogen bonding, which dictates the crystal packing. Carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa. nih.gov

The cyclohexane rings adopt stable chair conformations.

The butyl chains are in an extended, all-trans planar conformation.

The hydrogen-bonded dimers pack into a layered structure. researchgate.net

Supramolecular Assembly and Advanced Materials Science Applications

Hydrogen Bonding Networks in trans-4-Butylcyclohexanecarboxylic Acid Systems

Hydrogen bonds are pivotal in the construction of supramolecular architectures. In systems containing this compound, these directional interactions dictate the assembly of molecules into well-defined networks, which are fundamental to the material's function.

The self-assembly of this compound is primarily driven by the formation of hydrogen bonds between the carboxylic acid moieties. Carboxylic acids typically form highly stable, centrosymmetric cyclic dimers through O−H···O hydrogen bonds. This dimerization is a robust and highly predictable supramolecular synthon. In the solid state, these dimeric units can further assemble into more complex, extended networks. The trans conformation of the butyl and carboxyl substituents on the cyclohexane (B81311) ring provides a linear and rigid geometry that facilitates ordered packing, which is crucial for the formation of liquid crystalline phases. arborpharmchem.com This directional and selective nature of hydrogen bonding is a cornerstone for building complex, self-assembled materials. researchgate.netresearchgate.net

The principles of self-assembly extend to the creation of host-guest systems where molecules selectively bind to one another. This compound and its derivatives serve as effective hydrogen-bond donors in these systems. researchgate.net For instance, they can form specific host-guest complexes with molecules that act as hydrogen-bond acceptors, such as pyridine (B92270) derivatives. researchgate.netrsc.org The interaction between the carboxylic acid group (the donor) and the pyridine nitrogen (the acceptor) is a well-established hydrogen-bonded heterosynthon. researchgate.netrsc.org This specific recognition is used to control the miscibility and spatial arrangement of components in a mixture, a key factor in designing functional materials like liquid crystal nanocomposites. researchgate.netrsc.org Computational methods, such as Density Functional Theory (DFT), can be used to predict the binding affinities of such systems, for example, with hosts like β-cyclodextrin, which aids in the rational design of targeted delivery systems and other functional supramolecular structures.

Liquid Crystalline Systems and Nanocomposites

This compound is a significant component in the formulation of thermotropic liquid crystals and advanced nanocomposites, where it contributes to the desired mesophase behavior and stability. nih.govarborpharmchem.com

Table 1: Example of a Blue Phase Liquid Crystal Mixture Composition

Component Chemical Name Mass Percentage (%) Role
4-BCHA This compound 32.5 Mesogenic Acid nih.gov
6BA 4-Hexylbenzoic acid 31.2 Mesogenic Acid nih.gov

The utility of this compound extends to polymer-based systems. It can be chemically integrated into polymer structures to create liquid crystal polymers (LCPs). arborpharmchem.comarborpharmchem.com By reacting with polyols or other multifunctional compounds, the rigid cyclohexyl structure is incorporated into a polymer backbone or as a side chain, imparting liquid crystalline properties to the resulting material. arborpharmchem.com These LCPs exhibit high thermal stability and mechanical strength. arborpharmchem.com Furthermore, it is used in non-covalent polymer-liquid crystal composites. For example, it is a component of hydrogen-bonded liquid crystal mixtures that can host polymer-functionalized nanoparticles. nih.gov In these systems, the interactions between the small-molecule liquid crystal components and the polymer ligands on the nanoparticles are crucial for achieving a stable and uniform dispersion. nih.govmdpi.com

This compound plays a key role in mediating the interactions within nanoparticle-liquid crystal (NP-LC) composites, particularly those stabilized by hydrogen bonding. researchgate.netrsc.orgresearchgate.net To prevent aggregation, nanoparticles can be surface-functionalized with groups that interact specifically with the liquid crystal host. rsc.org

In one model system, zirconium dioxide (ZrO₂) nanoparticles were functionalized with pyridine groups, which act as hydrogen-bond acceptors. researchgate.netresearchgate.netrsc.org When these functionalized nanoparticles are dispersed in a liquid crystal host containing this compound (a hydrogen-bond donor), a specific donor-acceptor interaction occurs between the nanoparticle surface and the liquid crystal molecules. researchgate.netrsc.org This targeted NP-LC hydrogen bonding improves the miscibility and colloidal stability of the nanoparticles compared to systems relying solely on the weaker COOH-dimer interactions between the liquid crystal molecules themselves. researchgate.netrsc.org this compound is described as a weaker hydrogen bond donor compared to aromatic acids like 4-hexylbenzoic acid (6BA), and this difference in interaction strength can be used to tune the properties of the final nanocomposite material. researchgate.netrsc.orgacs.org This approach of using specific hydrogen-bonded heterosynthons is a sophisticated strategy to control the self-assembly and enhance the properties of advanced functional materials. researchgate.netrsc.org

Polymer Functionalization and Composite Material Enhancement

This compound serves as a critical component in the functionalization of polymers and the enhancement of composite materials, primarily through its use in the synthesis of specialized polymers and as a surface modifier for fillers and nanoparticles. Its rigid cyclohexyl core and reactive carboxylic acid group enable the introduction of specific functionalities and the improvement of interfacial interactions within composite systems.

Detailed Research Findings

Research has extensively focused on the application of this compound in the formulation of liquid crystal (LC) materials. It is a key intermediate in the synthesis of liquid crystal polymers. arborpharmchem.comarborpharmchem.comgoogle.com The compound's rigid structure contributes to the formation of ordered phases, a fundamental requirement for liquid crystalline behavior. By reacting with polyols or other active functional compounds, liquid crystal polymers with excellent mechanical strength and heat resistance can be generated, which are suitable for applications in optical films and flexible displays. google.com

In the area of composite materials, this compound is instrumental in the development of liquid crystal nanocomposites. It has been used in conjunction with other molecules, such as 4-hexylbenzoic acid, to form hydrogen-bonded liquid crystalline structures. researchgate.netmdpi.com These structures can act as a host matrix for nanoparticles, such as gold nanospheres (AuNPs) and nanorods (AuNRs). researchgate.netacs.org The carboxylic acid group of this compound can interact with the surface of nanoparticles, facilitating their dispersion and stabilization within the liquid crystal matrix. researchgate.net This is particularly relevant in the development of blue phase liquid crystals, where the compound is part of the host mixture that enables the uniform dispersion of polymer-functionalized nanoparticles. researchgate.netacs.org

Studies have shown that this compound, referred to as 4-BCHA in some literature, is a weaker hydrogen bond donor compared to aromatic carboxylic acids like 4-hexylbenzoic acid (6BA). This property is significant in controlling the interactions within nanoparticle-liquid crystal composites. The specificity of the hydrogen bonds between the carboxylic acid and functional groups on the nanoparticles, such as pyridine, improves the miscibility and stability of the dispersion.

The following tables summarize the role and effect of this compound in different material systems based on available research.

Material SystemRole of this compoundObserved Effects
Liquid Crystal PolymersAcidic liquid crystal intermediateForms rigid polymer backbones, imparts high orientation and dielectric properties. arborpharmchem.com
Blue Phase Liquid Crystal CompositesComponent of the host mixtureFacilitates the dispersion of functionalized gold nanoparticles, stabilizes the blue phase. researchgate.netacs.org
Nanoparticle-Liquid Crystal DispersionsHydrogen bond donorImproves miscibility of nanoparticles through specific hydrogen bond interactions.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution and the solid state.

Proton and Carbon-13 NMR in Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the trans configuration of 4-butylcyclohexanecarboxylic acid and analyzing its conformational dynamics. The large tert-butyl group in analogous structures like trans-4-tert-butylcyclohexanol effectively locks the cyclohexane (B81311) ring in a specific chair conformation by positioning the bulky group in the equatorial position to minimize steric strain. reddit.com This conformational rigidity simplifies the NMR spectra and facilitates detailed analysis.

In the case of trans-4-butylcyclohexanecarboxylic acid, the butyl and carboxylic acid groups are situated on opposite sides of the cyclohexane ring. The ¹H NMR spectrum would be expected to show distinct signals for the axial and equatorial protons of the cyclohexane ring. The coupling constants (J-values) between adjacent protons, governed by the Karplus equation, provide critical information about the dihedral angles and thus the stereochemistry. reddit.comresearchgate.net For instance, a large coupling constant between the proton alpha to the carboxylic acid group and its neighboring axial protons would be indicative of an axial-axial relationship, confirming the trans configuration. reddit.com

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment and spatial arrangement. The number of unique carbon signals confirms the symmetry of the molecule, and specific chemical shifts can be assigned to the carboxyl, butyl, and cyclohexane ring carbons.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound based on spectral data of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl H 10-13 -
Carboxyl C 170-185 -
Cyclohexane CH-COOH 2.0-2.5 40-50
Cyclohexane CH-Butyl 1.0-1.5 30-40
Cyclohexane CH₂ 1.0-2.0 25-35
Butyl CH₂ 1.2-1.4 20-35

Note: These are predicted values and may vary based on solvent and experimental conditions.

Solid-State NMR for Intermolecular Interactions

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) offers detailed insights into the structure and dynamics of molecules in their crystalline form. youtube.comnih.gov This technique is particularly valuable for studying intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.govrsc.org

For this compound, ssNMR can be used to probe the environment of the carboxylic acid group. The chemical shift anisotropy (CSA) of the carboxyl carbon, which is averaged out in solution, can be measured in the solid state and provides information about the local electronic structure and the nature of the hydrogen bonds. Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information on the proximity of different atoms, helping to elucidate the packing arrangement of the molecules in the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and study non-covalent interactions. youtube.com

In this compound, the most characteristic IR absorption is that of the carboxylic acid group. This functional group gives rise to two prominent bands: a very broad O-H stretching band typically found in the range of 2500-3300 cm⁻¹ and a sharp, intense C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. libretexts.org The broadness of the O-H stretch is a hallmark of strong hydrogen bonding. libretexts.org In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of these vibrational bands. libretexts.orgrsc.org

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide additional information about the C-C backbone of the cyclohexane ring and the butyl group. The analysis of the low-frequency region in Raman spectra can also offer insights into the lattice vibrations and intermolecular hydrogen bonding networks. nih.govresearchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (very broad) Weak or not observed
Carboxylic Acid C=O stretch (dimer) 1700-1725 1640-1680
Alkane C-H stretch 2850-2960 2850-2960

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction of this compound and its Derivatives

By growing a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can provide a complete and unambiguous determination of its molecular structure. nih.gov This includes the precise bond lengths, bond angles, and torsion angles within the molecule, confirming the trans stereochemistry and the chair conformation of the cyclohexane ring. The analysis would also reveal the orientation of the butyl and carboxylic acid substituents. Similar studies on related cyclohexane derivatives have successfully elucidated their solid-state conformations. researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.org For this compound, the primary intermolecular interaction governing the crystal packing is the hydrogen bonding between the carboxylic acid groups. researchgate.net It is highly probable that the molecules form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxyl groups.

Table of Compound Names

Compound Name
This compound

Advanced Chromatographic and Mass Spectrometric Methods for Purity and Identity Confirmation

The definitive identification and purity assessment of this compound necessitates the use of high-resolution analytical techniques. Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), are the primary methods employed for this purpose. These techniques offer the high selectivity and sensitivity required to separate the trans-isomer from its cis-counterpart and other potential impurities, as well as to provide unequivocal structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone for the purity analysis of this compound, with commercial suppliers often quoting purities of greater than 99.0% as determined by GC. tcichemicals.comfishersci.ca For GC analysis, the carboxylic acid functionality typically requires derivatization to increase the analyte's volatility and thermal stability, and to improve peak shape. A common approach is esterification to form, for example, a methyl or ethyl ester.

Derivatization: To enhance volatility for GC analysis, carboxylic acids are frequently converted to their corresponding esters (e.g., methyl esters) or silyl (B83357) esters (e.g., trimethylsilyl (B98337) (TMS) esters). gcms.cz For instance, derivatization can be achieved by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol in the presence of an acid catalyst. gcms.cz

Chromatographic Conditions: A capillary GC system equipped with a non-polar or medium-polarity column is generally suitable for the separation of the derivatized isomers of 4-Butylcyclohexanecarboxylic Acid. The choice of a high-resolution capillary column is critical for separating the trans- and cis-isomers.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 60 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-400
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

Mass Spectrometric Fragmentation: Under electron ionization (EI), the fragmentation pattern of the derivatized this compound will be characteristic of its structure. For the TMS ester, a prominent ion would be expected from the loss of a methyl group from the TMS moiety. The fragmentation of the cyclohexyl ring and the butyl chain will also produce a series of diagnostic ions. Key fragmentation pathways for cycloalkanes involve alpha-cleavage and ring-opening mechanisms. cas.cn For carboxylic acids, characteristic losses of the hydroxyl group (M-17) or the entire carboxyl group (M-45) are common in the underivatized form. libretexts.org The fragmentation of the butyl group would likely proceed through the loss of alkyl fragments.

Table 2: Predicted Key Mass Fragments for TMS-derivatized this compound

m/zProposed Fragment Identity
256[M]⁺ (Molecular ion of TMS ester)
241[M-CH₃]⁺
199[M-C₄H₉]⁺
129[C₄H₉-C₆H₁₀-C]⁺ or similar ring and chain fragments
73[(CH₃)₃Si]⁺
57[C₄H₉]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography offers a powerful alternative for the analysis of this compound, particularly when derivatization is to be avoided. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode for the separation of carboxylic acids. Coupling HPLC with mass spectrometry provides high selectivity and sensitivity, enabling the confirmation of the compound's identity and purity.

Chromatographic Conditions: For RP-HPLC, a C18 column is typically employed. The mobile phase usually consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure good peak shape for the carboxylic acid. nih.govsielc.com

Table 3: Representative HPLC-MS Parameters for this compound Analysis

ParameterCondition
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 15% B to 100% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS Detector Triple Quadrupole or Orbitrap
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Mass Spectrometric Analysis: In negative ion ESI-MS, this compound will readily deprotonate to form the [M-H]⁻ ion at m/z 183.2. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the precursor ion. In positive ion mode, derivatization with a reagent that introduces a permanently charged or easily ionizable group can significantly enhance sensitivity. nih.govnih.gov For instance, derivatization with agents like 2-picolylamine can yield derivatives that are readily detected in positive ESI mode.

The use of these advanced chromatographic and mass spectrometric techniques is indispensable for the rigorous quality control of this compound, ensuring its isomeric purity and unambiguous identification for research and industrial applications.

Computational Chemistry and Molecular Modeling of Trans 4 Butylcyclohexanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of trans-4-Butylcyclohexanecarboxylic Acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally corresponds to higher reactivity. nih.govnih.gov For molecules with extensive conjugation, the HOMO-LUMO gap tends to decrease. reddit.com Calculations can be performed using various functionals, such as B3LYP or ωB97X-D, to predict these energy levels. nankai.edu.cnreddit.com

Another valuable output is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, using a color scale to denote different potential regions. youtube.comlibretexts.org Red areas signify regions of high electron density and negative electrostatic potential (e.g., around the carbonyl oxygen of the carboxylic acid group), which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential (e.g., around the acidic proton), highlighting sites prone to nucleophilic attack. researchgate.netresearchgate.net This information is vital for predicting intermolecular interactions and reaction mechanisms.

The following table summarizes key descriptors obtained from quantum chemical calculations and their significance in predicting the molecule's behavior.

Table 1: Quantum Chemical Descriptors and Their Significance
Descriptor Significance Predicted Properties for this compound
HOMO Energy Represents the electron-donating ability of the molecule. Higher energy indicates a stronger tendency to donate electrons. The oxygen atoms of the carboxyl group are expected to be the primary contributors to the HOMO.
LUMO Energy Represents the electron-accepting ability. Lower energy indicates a greater propensity to accept electrons. The LUMO is likely centered around the antibonding π* orbital of the carbonyl group.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and lower stability. nih.gov The molecule is expected to have a relatively large gap, characteristic of saturated aliphatic carboxylic acids, indicating high stability.
Electrostatic Potential Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. libretexts.org A strong negative potential is predicted around the carbonyl oxygen, while a strong positive potential is located on the carboxylic proton.
Dipole Moment Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. A significant dipole moment is expected due to the polar carboxylic acid group.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for simulating its interactions with biological targets. researchgate.netethz.ch

Conformational Analysis: The cyclohexane (B81311) ring is not planar and exists predominantly in a stable chair conformation. However, it can undergo a "ring flip" to an alternative chair conformation through higher-energy intermediates like boat and twist-boat forms. nih.govstudysmarter.co.uk For trans-1,4-disubstituted cyclohexanes, the ring flip converts a conformer with both substituents in equatorial positions (e,e) to one with both in axial positions (a,a). libretexts.org Due to steric hindrance, the diequatorial conformer is significantly more stable. MD simulations can model these dynamics, calculating the potential energy of different conformations and the energy barriers between them, thus providing a detailed map of the molecule's flexibility. nih.gov

Ligand-Receptor Interactions: MD simulations are crucial for understanding how a ligand, such as this compound, binds to a receptor protein. nih.gov Studies have identified this molecule as a low-affinity inhibitor of the AMPA receptor, a key target for anti-epileptic drugs. nih.govdrugbank.com MD simulations, combined with X-ray crystallography and electrophysiological assays, have revealed that the molecule binds within the transmembrane domain of the AMPA receptor. nih.gov The simulations show that the ligand is highly dynamic within the binding site, adopting multiple poses and even entering the ion channel pore. nih.gov This dynamic binding behavior is critical to its function as a negative allosteric modulator. nih.govnih.gov

The table below outlines the insights gained from MD simulations for this compound.

Table 2: Application of Molecular Dynamics Simulations
Simulation Focus Key Insights Relevance to this compound
Conformational Analysis Determination of stable conformers, energy barriers for ring flipping, and flexibility of the alkyl chain. nih.govresearchgate.net Confirms the strong preference for the diequatorial chair conformation and characterizes the motion of the n-butyl group.
Ligand-Receptor Docking Prediction of the binding pose and affinity of the molecule within a receptor's active site. nih.gov Identifies the binding site in the transmembrane domain of the AMPA receptor. nih.gov
Binding Dynamics Elucidation of the stability of the ligand-receptor complex, key interacting amino acid residues, and the pathway of binding/unbinding. nih.gov Shows dynamic movement within the binding pocket, interaction with transmembrane segments M1-M4, and potential entry into the ion channel. nih.gov
Solvation Effects Analysis of how the solvent (e.g., water) influences the conformation and interactions of the molecule. Models the hydration of the polar carboxylic acid head and the hydrophobic nature of the cyclohexyl-butyl tail.

In Silico Prediction of Chemical Behavior and Derivatization Pathways

In silico methods are increasingly used to predict the outcomes of chemical reactions, guiding synthetic efforts and avoiding unnecessary experiments. These computational tools can forecast reaction rates, equilibria, and potential derivatization pathways for a starting molecule like this compound. acs.org

The carboxylic acid functional group is a versatile handle for derivatization, commonly undergoing reactions like esterification or amidation. libretexts.orgnih.gov For example, esterification with various alcohols is a key step in producing derivatives used in liquid crystal applications. Computational models like COSMO-RS can predict how factors such as the choice of solvent affect the equilibrium constant of esterification reactions, thereby helping to optimize reaction conditions for maximum yield. nih.gov Similarly, kinetic models based on parameters like the Taft equation can predict esterification reaction rates based on the structure of the reacting alcohol and carboxylic acid. researchgate.net

Predicting derivatization pathways involves computationally assessing the feasibility of different chemical modifications. By calculating the activation energies for various reactions (e.g., esterification, amidation, reduction to an alcohol), chemists can identify the most promising synthetic routes to novel compounds with desired properties. This predictive power accelerates the development of new materials and biologically active molecules derived from the parent structure.

Structure-Activity Relationship (SAR) Modeling for Biological and Material Applications

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's chemical structure with its functional output, whether a biological effect or a material property. sums.ac.irnih.gov For this compound, SAR studies are relevant in two primary domains: its biological activity as a drug candidate and its utility as a component in liquid crystal materials.

Biological Applications (AMPA Receptor Inhibition): As an inhibitor of the AMPA receptor, the molecule's structure is key to its anticonvulsant activity. nih.govacs.org SAR models for this system would investigate how modifications to different parts of the molecule affect its binding affinity and inhibitory potency.

Butyl Group: The length and branching of the alkyl chain influence the hydrophobicity and steric fit within the receptor's binding pocket.

Cyclohexane Ring: The rigid trans-1,4-disubstituted scaffold ensures a specific distance and orientation between the hydrophobic butyl tail and the polar carboxylic acid head, which is crucial for proper receptor engagement.

Carboxylic Acid Group: This polar group is essential for interaction, likely forming hydrogen bonds or ionic interactions with residues in the receptor or interacting with the lipid headgroups at the membrane interface.

Material Applications (Liquid Crystals): In liquid crystals, the shape and polarity of constituent molecules determine the properties of the mesophase, such as the temperature range of the liquid crystal phase and its optical anisotropy. optica.orgtandfonline.comwikipedia.org Molecules used in nematic liquid crystals are typically rod-like (calamitic). uh.edu Derivatives of this compound, such as esters formed with phenolic compounds, can exhibit these properties. SAR modeling in this context explores how structural changes affect the molecule's aspect ratio, polarity, and polarizability.

Core Structure: The cyclohexane ring provides rigidity to the molecular core.

Linking Group: The type of linkage (e.g., ester) affects the molecule's linearity and electronic properties.

The following tables summarize the hypothetical SAR for both applications.

Table 3: Structure-Activity Relationship (SAR) for Biological Activity (AMPA Receptor Inhibition)
Molecular Modification Predicted Effect on Activity Rationale
Increase/Decrease Butyl Chain Length Likely decrease Optimal hydrophobic interaction and fit within the binding pocket is achieved with a four-carbon chain.
Replace Carboxylic Acid with Ester/Amide Likely decrease or loss of activity The acidic proton and ability to form specific hydrogen/ionic bonds are likely critical for receptor interaction.
Change to cis-Isomer Significant decrease in activity The trans configuration provides a linear, rod-like shape necessary for fitting into the binding site; the bent shape of the cis-isomer would be sterically disfavored.
Introduce Polar Groups on Ring/Chain Likely decrease The hydrophobic nature of the butylcyclohexane (B157738) moiety is important for partitioning into the transmembrane binding domain.

Table 4: Structure-Activity Relationship (SAR) for Material Applications (Liquid Crystals)

Molecular Modification (of Ester Derivative) Predicted Effect on Liquid Crystal Properties Rationale
Elongate the Alkyl Chain (e.g., to hexyl) Increase in nematic phase stability; lower melting point Increases the molecular aspect ratio (length/width), enhancing anisotropic interactions.
Replace Cyclohexane with Benzene Ring Increase in nematic stability and birefringence Aromatic rings provide greater rigidity and polarizability compared to alicyclic rings.
Introduce Lateral Substituents (e.g., F, Cl) Decrease in nematic stability; alters dielectric anisotropy Lateral groups disrupt the parallel packing of molecules, lowering the clearing point.
Modify the Ester Linkage Modulates molecular flexibility and polarity Affects the overall shape and dipole moment, influencing the mesophase type and temperature range.

Biological and Pharmacological Research Endeavors of Trans 4 Butylcyclohexanecarboxylic Acid 4 Bcca

Mechanism of Action as an Anti-Epileptic Agent

The anti-epileptic effects of 4-BCCA are attributed to its role as a low-affinity inhibitor of AMPA receptors. sobolevskylab.orgnih.govnih.gov By modulating these receptors, 4-BCCA can control the excessive synaptic activity that characterizes epileptic seizures. sobolevskylab.orgnih.gov Research has shown that in rat models of status epilepticus, 4-BCCA demonstrated effective seizure control. nih.gov The mechanism involves a direct interaction with the receptor at a site distinct from other known inhibitors. sobolevskylab.orgnih.govnih.gov

The molecular mechanism of 4-BCCA's inhibitory action has been elucidated through a combination of X-ray crystallography, mutagenesis, and electrophysiological studies. sobolevskylab.orgnih.gov These investigations have precisely identified the binding location for 4-BCCA on the AMPA receptor.

Binding Site : 4-BCCA binds within the transmembrane domain (TMD) of the AMPA receptor. sobolevskylab.orgnih.govnih.govguidetopharmacology.org Specifically, the binding sites are located at the lateral portals created by the M1-M4 transmembrane segments of the receptor. sobolevskylab.orgnih.govresearchgate.net

Distinct Location : This binding site is notably different from those used by other non-competitive AMPA receptor inhibitors, such as the anti-epileptic drug perampanel (B3395873). sobolevskylab.orgnih.govnih.gov

Modulatory Effect : 4-BCCA acts as a low-affinity inhibitor. nih.govguidetopharmacology.org Electrophysiological recordings from wild-type GluA2 receptors expressed in HEK 293 cells demonstrated a 40 ± 4% reduction in current when subjected to 2 mM of 4-BCCA. nih.gov

To functionally confirm the binding site identified in structural studies, researchers mutated amino acid residues in close proximity to the proposed 4-BCCA location and measured the resulting electrical activity.

MutantInteracting Residue(s)Functional OutcomeReference
S614N Forms hydrogen bond with the side chain amide group.One ligand entered the ion channel during simulations. nih.gov
S614Q Forms hydrogen bond with the side chain amide group.One ligand entered the ion channel during simulations. nih.gov
S614L No direct interaction with the mutated residue.Ligand remained at the binding site. nih.gov
L610F Interacts with the mutated residue.Ligand remained at the binding site. nih.gov

Molecular dynamics (MD) simulations have provided a dynamic view of the interaction between 4-BCCA and the AMPA receptor, complementing static structural data. sobolevskylab.orgnih.govnih.gov These computational studies simulate the movement of every atom in the complex over time, offering insights into the behavior and stability of the ligand-receptor interaction. researchgate.net

Simulations of the GluA2-4-BCCA complex within a realistic POPC lipid membrane environment have revealed several key features of this interaction. researchgate.net

FindingDescriptionReference
Dynamic Binding At its binding site, 4-BCCA is highly dynamic and can adopt multiple different poses or orientations. sobolevskylab.orgnih.gov
Ion Channel Entry The simulations show that 4-BCCA molecules can move from the lateral binding site and enter the ion channel pore itself. sobolevskylab.orgnih.govresearchgate.net
Ligand Density The highest probability of finding the 4-BCCA molecule (ligand density) was concentrated in a region that overlaps with the binding pose identified by crystallography. researchgate.net
Lipid Competition MD simulations suggest a possible mechanism where 4-BCCA destabilizes the protein surface by competing with surrounding membrane lipids. nih.govresearchgate.net

These simulations confirmed that both protonated and deprotonated forms of 4-BCCA occupy the binding region, highlighting the complex's dynamic nature. researchgate.net

4-BCCA is a cyclic derivative of octanoic acid, a medium-chain fatty acid (MCFA). researchgate.net The anti-seizure properties of the ketogenic diet are thought to be mediated, in part, by MCFAs like decanoic acid, which also negatively modulate AMPA receptors. nih.govresearchgate.net While both 4-BCCA and certain MCFAs target AMPA receptors, their precise mechanisms and binding sites can differ.

4-BCCA's mechanism is distinct from other AMPA receptor antagonists. nih.gov For instance, the anti-epileptic drug perampanel is a non-competitive inhibitor that acts at a different site on the TMD. sobolevskylab.orgnih.gov Similarly, other compounds act as ion channel blockers, lodging themselves directly in the pore to prevent ion flow. sobolevskylab.org 4-BCCA's unique action at the M1-M4 lateral portals represents a different inhibitory pathway. sobolevskylab.orgnih.gov Research on other MCFAs, such as caprylic acid (C8), capric acid (C10), and lauric acid (C12), shows they have varied effects on other cellular processes like mitochondrial function and can interact with different receptors, like GPR84, indicating a high degree of molecular specificity among fatty acids and their derivatives. nih.govnih.gov

Modulation of Neuronal Excitability

The primary function of AMPA receptors is to mediate fast excitatory synaptic transmission in the central nervous system. mdpi.com By inhibiting these receptors, 4-BCCA directly reduces excitatory postsynaptic currents, which is the fundamental mechanism for its modulation of neuronal excitability. sobolevskylab.orgnih.gov During a seizure, synaptic function becomes overactivated, a state that 4-BCCA helps to curtail. nih.gov Studies in rat models of status epilepticus have provided direct evidence of this, showing that 4-BCCA leads to better seizure control, a clear outcome of reduced neuronal hyperexcitability. nih.gov

Biochemical Pathway Involvement and Metabolic Research

The metabolic fate and broader biochemical involvement of 4-BCCA are areas of ongoing investigation.

Current scientific literature from the conducted searches does not provide information on trans-4-butylcyclohexanecarboxylic acid acting as a substrate for the production of cyclohexanecarboxylic acid.

Role in Intestinal Bacterial Metabolism

Currently, there is a lack of direct scientific studies investigating the specific metabolic fate of this compound (4-BCCA) when subjected to the human gut microbiota. However, research into the bacterial metabolism of structurally related cyclohexanecarboxylic acid derivatives provides a basis for potential metabolic pathways.

Certain soil and water microorganisms have demonstrated the ability to metabolize cyclohexane (B81311) carboxylate. For instance, an Alcaligenes strain was found to metabolize cyclohexane carboxylate through a pathway involving hydroxylation and subsequent oxidation. nih.gov The process initiated with the formation of trans-4-hydroxycyclohexane carboxylate, which was then converted to 4-ketocyclohexane carboxylate and ultimately to p-hydroxybenzoate. nih.gov This transformation was catalyzed by a mixed-function oxygenase, specifically a cyclohexane carboxylate hydroxylase. nih.gov While this research was not conducted with gut bacteria, it establishes a precedent for the microbial degradation of the cyclohexane ring, a core structure in 4-BCCA.

Furthermore, the general metabolic capabilities of the gut microbiota encompass a wide range of reactions that could potentially modify 4-BCCA. nih.gov These include hydroxylation, dehydroxylation, and decarboxylation reactions, which are known to be carried out by various gut bacteria on a variety of substrates. nih.gov The gut microbiota's role in the metabolism of aromatic compounds and their derivatives is well-documented, with metabolites such as phenylacetic acid and phenyllactic acid being products of amino acid fermentation. mdpi.com Given that 4-BCCA possesses a carboxylic acid group, it is plausible that it could be a substrate for bacterial enzymatic activity within the intestine. The butyl side chain might also be subject to modification. However, without direct experimental evidence, the role of intestinal bacterial metabolism in the biotransformation of 4-BCCA remains a subject for future investigation.

Potential in Drug Design and Therapeutic Interventions

This compound (4-BCCA) has emerged as a compound of significant interest in the fields of drug design and therapeutic interventions, primarily due to its activity as a low-affinity inhibitor of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov These receptors are crucial for fast excitatory neurotransmission in the central nervous system, and their overactivation is implicated in a variety of neurological disorders, including epilepsy. nih.govnih.gov

The therapeutic potential of 4-BCCA has been most extensively explored in the context of epilepsy. nih.govnih.govnih.gov It has demonstrated efficacy in various in vitro and in vivo seizure models, suggesting a broad spectrum of anti-seizure activity. nih.gov Research has shown that 4-BCCA can effectively control seizures in models of both generalized and partial epilepsy. nih.gov A key aspect of its potential lies in its distinct mechanism of action compared to other non-competitive AMPA receptor inhibitors like perampanel. nih.govnih.gov

Structural and functional studies have revealed that 4-BCCA binds within the transmembrane domain (TMD) of the AMPA receptor, specifically at the lateral portals formed by transmembrane segments M1-M4. nih.govnih.gov This binding site is different from that of other known non-competitive inhibitors. nih.gov Molecular dynamics simulations have indicated that at this site, 4-BCCA is highly dynamic and can adopt multiple poses, even entering the ion channel pore. nih.govnih.gov This interaction ultimately leads to the inhibition of the AMPA receptor.

The potential for synergistic use of 4-BCCA with other anti-epileptic drugs has also been investigated. nih.govnih.gov Studies have shown that combining 4-BCCA with standard anti-seizure medications, such as valproate and perampanel, can lead to better seizure control and neuroprotection in animal models of status epilepticus. nih.gov This suggests that 4-BCCA could be a valuable adjunctive therapy in the treatment of epilepsy.

Beyond epilepsy, the modulation of AMPA receptors by compounds like 4-BCCA has implications for other neurological disorders and gliomas, although research in these areas is less advanced. nih.gov The unique structure of 4-BCCA, with its cyclohexane ring, butyl group, and carboxylic acid function, makes it a valuable scaffold for the design of new therapeutic agents. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the butyl group contributes to its binding affinity and selectivity.

Interactive Data Tables

Table 1: Investigated Therapeutic Applications of 4-BCCA

Therapeutic AreaResearch FocusKey Findings
Epilepsy Anti-seizure efficacyDemonstrated broad-spectrum activity in various preclinical seizure models. nih.govnih.gov
Mechanism of actionActs as a low-affinity, non-competitive inhibitor of AMPA receptors at a distinct transmembrane domain site. nih.govnih.gov
Combination therapyShows potential for synergistic effects with other anti-epileptic drugs, leading to improved seizure control and neuroprotection. nih.gov
Neurological Disorders General neuroprotectionSuggested as a potential therapeutic option for a range of neurological disorders due to its action on AMPA receptors. nih.gov
Gliomas Potential anti-cancer activityFuture studies may explore its use in the treatment of gliomas. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Stereocontrol

The therapeutic and material properties of 4-butylcyclohexanecarboxylic acid are highly dependent on its trans-stereoisomer configuration. Consequently, a primary area of future research is the development of synthetic methodologies that offer high stereoselectivity, minimizing the formation of the cis-isomer and eliminating the need for costly and yield-reducing separation or isomerization steps. Current methods can involve the catalytic hydrogenation of aromatic precursors like 4-aminobenzoic acid, followed by protection and esterification. google.com However, achieving a high trans-to-cis ratio directly from the reaction is a significant challenge. google.com

Future work will likely focus on:

Catalyst Design: Investigating novel heterogeneous and homogeneous catalysts (e.g., ruthenium, rhodium, or iridium-based complexes) with ligands designed to sterically direct the hydrogenation process towards the desired trans product.

One-Pot Procedures: Optimizing multi-step syntheses into efficient one-pot processes that proceed with high stereochemical control, suitable for industrial-scale production. google.com

Enzymatic Resolutions: Exploring the use of enzymes for the kinetic resolution of cis/trans mixtures or for stereoselective reactions, offering a green and highly specific alternative to classical chemical methods.

Exploration of trans-4-Butylcyclohexanecarboxylic Acid in Advanced Supramolecular Architectures

The carboxylic acid group and the non-polar butylcyclohexyl moiety make this compound an ideal building block for supramolecular chemistry. The ability of the carboxyl groups to form robust hydrogen-bonded dimers is a key feature that can be exploited to create ordered, self-assembling systems. researchgate.net

Emerging research in this domain includes:

Liquid Crystal Formation: Using the molecule as a core or a wing group in the design of new liquid crystalline materials. Its rigid structure is conducive to forming the ordered mesophases essential for liquid crystal behavior. researchgate.netrsc.org

Host-Guest Chemistry: Incorporating the molecule into larger host structures like calixarenes to create complex assemblies. rsc.org These architectures could have applications in molecular sensing, encapsulation, and controlled release.

Functional Gels and Networks: Utilizing the self-assembly properties to form supramolecular gels. These "smart" materials could respond to external stimuli like pH or temperature, finding use in areas from soft robotics to drug delivery.

Expansion of Liquid Crystal and Polymer Applications

The intrinsic properties of the butylcyclohexane (B157738) ring system are highly valuable in materials science, particularly for liquid crystals (LCs) and polymers. The rigid, alicyclic structure can enhance thermal stability and modify the mechanical properties of polymers.

Liquid Crystals: Derivatives of this compound are key components in nematic and smectic liquid crystal mixtures. researchgate.net Future research aims to synthesize novel derivatives to fine-tune properties like dielectric anisotropy, viscosity, and optical response time for next-generation displays and smart windows. tcichemicals.com Polymer-dispersed liquid crystals (PDLCs), which can be switched from opaque to transparent with an electric field, represent a significant application area. tcichemicals.com

Advanced Polymers: Incorporating this compound or its derivatives as a monomer into polyesters can create materials with unique characteristics. It can improve thermal resistance and mechanical strength compared to fully aliphatic polyesters. mdpi.comnih.gov Research is focused on creating new bio-based or biodegradable copolyesters for sustainable packaging and biomedical applications, where the cycloaliphatic moiety can be used to tune properties like flexibility and degradation rate without compromising thermal stability. mdpi.comunibo.it

Polymer Application AreaKey Benefit of Cycloaliphatic MonomerResearch Focus
Sustainable Packaging Improved thermal and chemical stability; tunable mechanical properties. mdpi.comDevelopment of new bio-based polyesters containing the monomer to reduce reliance on petroleum-based products. mdpi.comunibo.it
Biomedical Devices Enhanced biocompatibility and processability; control over degradation rates. nih.govSynthesis of flexible copolymers for applications like vascular grafts, where mechanical properties are critical. nih.gov
Smart Materials Foundation for Polymer-Dispersed Liquid Crystals (PDLCs). tcichemicals.comCreating advanced smart windows and low-power reflective displays by optimizing the LC/polymer matrix interaction. tcichemicals.com

Deeper Understanding of Biological Mechanisms and Pharmacological Targets

Recent studies have identified this compound (referred to in literature as 4-BCCA) as a promising neuroactive compound, specifically as a low-affinity inhibitor of AMPA receptors. nih.govnih.gov These receptors are central to excitatory synaptic transmission, and their overactivation is implicated in seizures. nih.gov

Key research findings indicate:

Mechanism of Action: 4-BCCA binds within the transmembrane domain (TMD) of the AMPA receptor at lateral portals, a site distinct from other non-competitive inhibitors like perampanel (B3395873). nih.gov

Therapeutic Potential: In preclinical models of status epilepticus, 4-BCCA demonstrated effective seizure control. nih.gov It also showed neuroprotective effects, reducing neuronal loss and cytoplasmic damage in the hippocampus. nih.gov

Combination Therapy: The compound shows potential for synergistic use with other anti-seizure medications. Its combination with perampanel, for instance, resulted in better seizure control and neuroprotection in rat models. nih.govnih.gov

Future pharmacological research will focus on elucidating the precise molecular interactions at the binding site through advanced crystallography and computational modeling. nih.gov Further investigations are needed to explore its potential in treating a wider range of neurological disorders and gliomas and to identify other potential pharmacological targets. nih.gov

Research FindingSignificanceFuture Direction
Identified as a low-affinity inhibitor of AMPA receptors. nih.govnih.govEstablishes a clear pharmacological target for its anti-seizure activity.Deeper structural analysis of the binding site to enable the design of more potent and selective inhibitors. nih.gov
Demonstrates neuroprotective effects in preclinical models. nih.govSuggests a disease-modifying potential beyond simple seizure suppression.Investigating the long-term impacts on neurodegeneration and epileptogenesis. nih.gov
Shows synergistic effects with other anti-seizure medications. nih.govOpens possibilities for novel combination therapies for treatment-resistant epilepsy.Clinical studies to evaluate the efficacy and safety of combination treatments.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The vast chemical space of possible derivatives of this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can dramatically accelerate the discovery and optimization process. nih.govnih.gov

Future integration of AI and ML will likely involve:

Predictive Modeling: Training ML models on existing data to predict the physicochemical, material, and biological properties of novel, unsynthesized derivatives. This allows for the virtual screening of thousands of potential compounds to identify the most promising candidates for synthesis. youtube.com

Synthetic Route Optimization: Using AI algorithms to devise the most efficient and stereoselective synthetic pathways, reducing development time and resource expenditure.

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, tailored to possess a specific set of desired properties for applications in liquid crystals, polymers, or as therapeutic agents. youtube.com

Data Analysis: Applying machine learning to analyze complex datasets from high-throughput screening and spectroscopic analysis, helping to uncover structure-activity relationships and identify new pharmacological targets. nih.gov

This computational-driven approach promises to leap-frog traditional research bottlenecks, enabling a more rapid and targeted exploration of the full potential of this versatile chemical compound. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trans-4-Butylcyclohexanecarboxylic Acid with high stereochemical purity, and how is isomer content quantified?

  • Methodological Answer : Synthesis typically involves cyclohexane ring functionalization via anodic oxidation or lead tetraacetate-mediated oxidative decarboxylation of precursor acids. For example, cis- and trans-isomers can be prepared using electrolysis in acetic acid with controlled electrode potentials . Isomer purity is quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with reported trans-isomer purity exceeding 98.4% in analogous compounds (e.g., tert-butyl derivatives) . Recrystallization from non-polar solvents like hexane is recommended for purification .

Q. How do physical properties (e.g., melting point, solubility) aid in identifying and purifying this compound?

  • Methodological Answer : Key physical properties include a melting point of 37°C (for the butyl derivative) and solubility in hexane, which is critical for recrystallization . Comparative analysis with literature values (e.g., tert-butyl analogs with mp 172–174°C) helps distinguish substituent effects . Solubility in polar aprotic solvents (e.g., ethyl acetate) is leveraged in chromatographic separations .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry, with characteristic axial-equatorial proton splitting patterns in the cyclohexane ring. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 184.27 for C₁₁H₂₀O₂) .

Advanced Research Questions

Q. How does stereochemistry influence the reaction pathways of this compound in oxidative decarboxylation?

  • Methodological Answer : The trans isomer’s equatorial carboxyl group reduces steric hindrance, favoring decarboxylation via radical intermediates in lead tetraacetate or electrochemical oxidation. Comparative studies using cis/trans isomers reveal differences in reaction rates and product distributions (e.g., alkene vs. ketone formation). Kinetic analysis via GC-MS or HPLC tracks intermediates .

Q. What experimental strategies are recommended to study the electrochemical behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with tetrabutylammonium hexafluorophosphate as the electrolyte identifies oxidation potentials. Controlled-potential electrolysis coupled with in-situ FTIR monitors carboxylate anion stability. Product analysis via NMR or X-ray crystallography elucidates degradation pathways .

Q. How can advanced chromatographic techniques resolve cis-trans isomers of 4-substituted cyclohexanecarboxylic acids?

  • Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline separation. Derivatization with diazomethane to methyl esters improves GC resolution. Polarimetric detection or circular dichroism (CD) spectroscopy further validates enantiomeric purity .

Q. What mechanistic insights can be gained from halodecarboxylation reactions of this compound?

  • Methodological Answer : Halodecarboxylation (e.g., with PCl₅ or Hunsdiecker reaction) produces alkyl halides, where the trans configuration minimizes steric clashes during halogenation. Isotopic labeling (e.g., ¹⁸O in carboxyl groups) and radical trapping experiments (e.g., using TEMPO) clarify reaction pathways. Product ratios are quantified via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.